3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid is a chemical compound with the molecular formula C15H33N. It is also known by other names such as Triisopentylamine, Tri(3-methylbutyl)amine, Triisoamylamine, and Tris(3-methylbutyl)amine . This compound is characterized by its unique structure, which includes multiple methyl groups and a butan-1-amine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine typically involves the reaction of 3-methylbutan-1-amine with 3-methylbutyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for batch processing .
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides and other nucleophiles are used in the presence of bases like sodium hydroxide or potassium hydroxide.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 3-methyl-N,N-bis(3-methylbutyl)butan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triisopentylamine
- Tri(3-methylbutyl)amine
- Triisoamylamine
- Tris(3-methylbutyl)amine
Uniqueness
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine is unique due to its specific structure, which includes multiple methyl groups and a butan-1-amine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
172871-63-5 |
---|---|
Molekularformel |
C30H68N2O4S |
Molekulargewicht |
552.9 g/mol |
IUPAC-Name |
3-methyl-N,N-bis(3-methylbutyl)butan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C15H33N.H2O4S/c2*1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;1-5(2,3)4/h2*13-15H,7-12H2,1-6H3;(H2,1,2,3,4) |
InChI-Schlüssel |
RVDVFHSOXIZJRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCN(CCC(C)C)CCC(C)C.CC(C)CCN(CCC(C)C)CCC(C)C.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.